molecular formula C8H9N3O B1603267 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one CAS No. 600157-67-3

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one

Cat. No. B1603267
M. Wt: 163.18 g/mol
InChI Key: WWPPXDOOKMWVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, also known as ADN, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research studies. ADN is a derivative of the naphthyridine family and is synthesized through a multistep process involving cyclization and reduction reactions. In

Mechanism Of Action

The mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Biochemical And Physiological Effects

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in vitro. However, there are also some limitations to using 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.

Future Directions

There are several future directions for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one research. One area of research could focus on understanding the mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one. Another area of research could focus on optimizing the synthesis method for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one to improve yields and reduce costs. Additionally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one could be studied for its potential use in combination therapies for various diseases. Finally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, or 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research studies. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is synthesized through a multistep process involving cyclization and reduction reactions. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been studied for its potential therapeutic applications in various scientific research studies, including its anti-inflammatory, anti-tumor, and anti-viral properties. The mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is not fully understood, but it has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has several advantages for lab experiments, but there are also some limitations to using 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one in lab experiments. Finally, there are several future directions for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one research, including understanding its mechanism of action, optimizing the synthesis method, and studying its potential use in combination therapies for various diseases.

Scientific Research Applications

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-amino-3,4-dihydro-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-3,5H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPPXDOOKMWVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619862
Record name 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one

CAS RN

600157-67-3
Record name 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
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Reactant of Route 6
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one

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